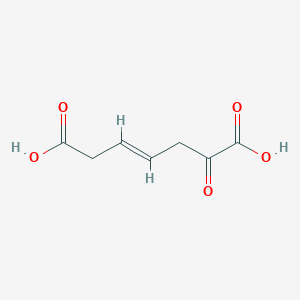
2-Oxohept-4-ene-1,7-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxohept-4-ene-1,7-dioic acid is an oxo dicarboxylic acid that is 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It is an oxo dicarboxylic acid and an olefinic compound. It is a conjugate acid of a 2-oxohept-4-ene-1,7-dioate. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Biochemical Pathways
Hydratase Enzymes
One of the prominent applications of 2-oxohept-4-ene-1,7-dioic acid is its involvement in enzymatic reactions, specifically as a substrate for hydratase enzymes. The enzyme HpcG , which catalyzes the hydration of this compound to produce 2,4-dihydroxy-hept-2-ene-1,7-dioic acid, has been extensively studied. Research indicates that this enzyme exhibits significant substrate specificity and kinetic properties that are crucial for understanding the degradation pathways of aromatic compounds in bacteria such as Acinetobacter baumannii and Escherichia coli .
Mechanistic Insights
Studies have shown that the hydration mechanism involves the formation of an αβ-unsaturated ketone intermediate followed by a Michael addition of water. This process is facilitated by a coordinated divalent metal ion, typically magnesium . Understanding this mechanism is essential for biotechnological applications where such enzymes can be utilized for biocatalysis.
Case Studies
Case Study 1: Enzyme Characterization
A detailed investigation into the biochemical properties of OHED hydratase from Acinetobacter baumannii was conducted. The study aimed to characterize the enzyme's substrate specificity and reaction kinetics using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Results indicated that variations in substrate concentration significantly affected the enzyme's kinetic parameters (K_m and V_max), demonstrating its potential for industrial applications in bioremediation .
Case Study 2: Structural Analysis
Crystallization of OHED hydratase has provided insights into its structural characteristics. Crystals obtained through vapor diffusion methods revealed critical information regarding the enzyme's active site and substrate binding mechanisms. This structural data is vital for rational design strategies aimed at enhancing enzyme efficiency for industrial processes .
Industrial Applications
The unique properties of this compound and its derivatives suggest potential applications in various industries:
Biocatalysis
The ability of hydratases to catalyze specific reactions makes them valuable in biocatalysis for synthesizing complex organic compounds. For instance, they can be employed in the production of fine chemicals and pharmaceuticals through selective hydration processes.
Environmental Biotechnology
Given its role in microbial degradation pathways, this compound can be utilized in bioremediation strategies to break down environmental pollutants. The enzymes involved in these pathways can potentially be harnessed to develop microbial consortia capable of degrading toxic aromatic compounds .
Eigenschaften
Molekularformel |
C7H8O5 |
|---|---|
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
(E)-6-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+ |
InChI-Schlüssel |
ICGKEQXHPZUYSF-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/CC(=O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C=CCC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















